
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide" is a chemical entity that can be associated with a range of pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with the pyridinyl acetamide moiety have been explored for their opioid kappa agonist properties , as PET biomarkers for the peripheral benzodiazepine receptor , and for their anticonvulsant activity . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with the acetylation of an amine followed by further functionalization. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions . Another study reported a one-pot palladium-mediated synthesis involving the reduction of a nitro pyridine and subsequent reductive amination . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including infrared (IR) and mass spectrometry (MS), as well as X-ray crystallography . These techniques allow for the identification of characteristic functional groups and the confirmation of the molecular structure, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been explored, particularly in the context of their biological activities. For instance, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, revealing multiple products depending on the oxidant and reaction conditions . These findings highlight the chemical versatility of the pyridinyl acetamide scaffold and suggest that "this compound" may also undergo various chemical transformations that could modulate its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" are influenced by their molecular structure. For example, the presence of substituents on the phenyl ring can significantly affect the compound's anticonvulsant activity and therapeutic index . Additionally, the cytotoxic activity against cancer cell lines has been linked to specific structural features of related compounds . These studies suggest that the physical and chemical properties of the compound could be tailored to optimize its pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, have shown significant antioxidant activity in vitro, highlighting their potential in pharmacological applications. The study underscores the effect of hydrogen bonding on the self-assembly process of these complexes, suggesting a potential for designing new antioxidant agents (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been optimized for the synthesis of antimalarial drugs. This process highlights the application of "2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide" in facilitating a key step in the natural synthesis of antimalarial medications. The study showcases the potential of using enzymatic processes for more efficient and selective drug synthesis (Magadum & Yadav, 2018).
Biological Activity and Mechanism Studies
The compound has also been involved in the study of its biological activities, such as anti-inflammatory, antipyretic, and ulcerogenic activities. Novel classes of 2(1H)-pyridone molecules, bearing a 4-hydroxyphenyl moiety, have been synthesized and examined for their biological behaviors. These studies not only expand our understanding of the compound's pharmacological potential but also provide a foundation for developing new therapeutic agents (Fayed et al., 2021).
Sensing Applications
A significant application of derivatives of "this compound" includes the development of chemosensors for monitoring metal ions in living cells and aqueous solutions. One study describes the synthesis of a chemosensor capable of detecting Zn2+ ions with high sensitivity and selectivity, illustrating the compound's utility in environmental monitoring and biological research (Park et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors . This suggests that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that compounds blocking gaba receptors can affect various neurological pathways, leading to changes in mood, sleep patterns, and other neurological functions .
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated .
Result of Action
Compounds that block gaba receptors, like zolpidem, can induce sleep and reduce anxiety , suggesting that this compound might have similar effects.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-N-methyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-3-7-15-10-12)14(18)9-11-4-2-6-13(17)8-11/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPHFDUFTKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

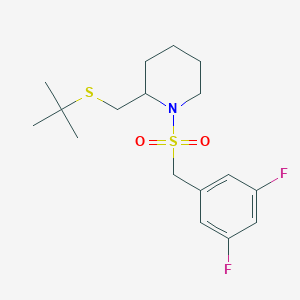

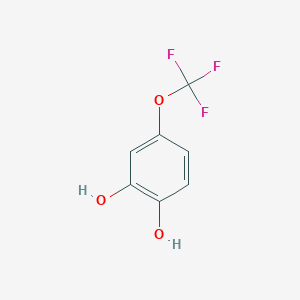
![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

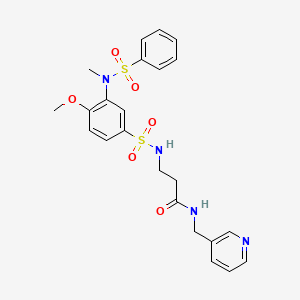
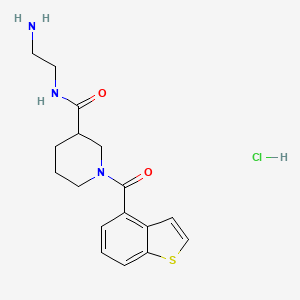
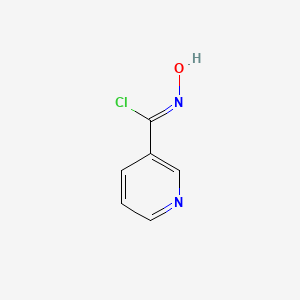
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)